molecular formula C19H19NO B8321144 1-[1-(Dibenzo[b,d]furan-2-yl)prop-1-en-1-yl]pyrrolidine CAS No. 67174-32-7

1-[1-(Dibenzo[b,d]furan-2-yl)prop-1-en-1-yl]pyrrolidine

Cat. No. B8321144
M. Wt: 277.4 g/mol
InChI Key: HXSQHQTXXONKGV-UHFFFAOYSA-N
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Patent
US04198510

Procedure details

In 100 ml of toluene, 2 g of the starting ketone, 2.12 g of pyrrolidine and 0.14 g of boron trifluoride etherate were dissolved. The mixture was refluxed for 47 hours under argon atmosphere using a Cope water separator and molecular sieve 4A as the dehydrating agent. After having distilled out the solvent, the residue was subjected to a distillation under a reduced pressure to obtain 0.95 g of the desired enamine (yield: 34%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2.12 g
Type
reactant
Reaction Step Three
Quantity
0.14 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.B(F)(F)F.[CH3:10][CH2:11][O:12][CH2:13][CH3:14].O.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[CH:21]1[C:20]2[C:14]3[CH:2]=[CH:3][CH:4]=[CH:5][C:13]=3[O:12][C:11]=2[CH:10]=[CH:22][C:16]=1[C:17]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[CH:18][CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ketone
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
2.12 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.14 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 47 hours under argon atmosphere
Duration
47 h
DISTILLATION
Type
DISTILLATION
Details
After having distilled out the solvent
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to a distillation under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC=2OC3=C(C21)C=CC=C3)C(=CC)N3CCCC3
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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